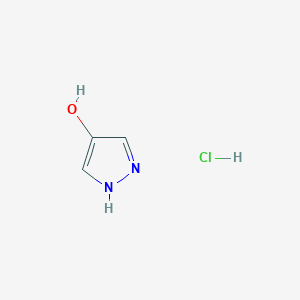

1H-pyrazol-4-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

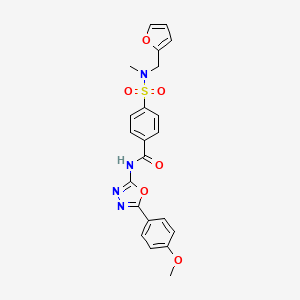

1H-pyrazol-4-ol hydrochloride is a chemical compound with the molecular formula C3H5ClN2O . It is a derivative of pyrazole, a five-membered aromatic ring with two nitrogen atoms .

Synthesis Analysis

Pyrazole derivatives, including 1H-pyrazol-4-ol hydrochloride, have been synthesized using various methods. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A series of quinazolin-4(3H)-one derivatives containing a (1,3-diphenyl-1H-pyrazol-4-yl) core were synthesized and screened for their antimicrobial and antifungal activities .Molecular Structure Analysis

The molecular structure of 1H-pyrazol-4-ol hydrochloride consists of a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms and three carbon atoms .Physical And Chemical Properties Analysis

1H-pyrazol-4-ol hydrochloride has a molecular weight of 120.54 g/mol . It has three hydrogen bond donors and two hydrogen bond acceptors .科学的研究の応用

Medicinal Chemistry

1H-pyrazol-4-ol hydrochloride: plays a pivotal role in medicinal chemistry due to its pyrazole nucleus, which is a versatile scaffold for synthesizing compounds with various therapeutic potentials. It’s particularly significant in the design of compounds targeting receptors or enzymes like p38MAPK, COX, and kinases, which are crucial in treating bacterial and virus infections . The pyrazole derivatives have shown promise in anticancer and anti-inflammatory therapies, as evidenced by the recent approval of Pirtobrutinib, a drug that features a pyrazole core .

Drug Discovery

In drug discovery, 1H-pyrazol-4-ol hydrochloride derivatives are frequently used as scaffolds for creating bioactive chemicals. They have been instrumental in developing compounds with anti-inflammatory, antimicrobial, anti-anxiety, anticancer, analgesic, and antipyretic properties . The pyrazole moiety acts as an important pharmacophore, aiding in the discovery process of new drugs.

Agrochemistry

The pyrazole nucleus, which is part of 1H-pyrazol-4-ol hydrochloride , finds applications in agrochemistry for synthesizing compounds that can serve as pesticides or herbicides. Its derivatives are used to create bioactive chemicals that protect crops from pests and diseases, thereby enhancing agricultural productivity .

Coordination Chemistry

In coordination chemistry, 1H-pyrazol-4-ol hydrochloride is used to develop metal-organic frameworks (MOFs). These frameworks are multifaceted materials with applications in sensing, catalysis, drug delivery, and luminescence. The pyrazolate carboxylate MOFs, in particular, exhibit engineered flexibility and host–guest interaction chemistry, making them suitable for a variety of innovative applications .

Organometallic Chemistry

1H-pyrazol-4-ol hydrochloride: contributes to organometallic chemistry by facilitating the synthesis of pyrazole derivatives that can act as ligands for metal complexes. These complexes are important for catalysis and the development of new materials with unique properties .

Material Science

In material science, 1H-pyrazol-4-ol hydrochloride derivatives are used to create materials with exceptional photophysical properties. They are valuable in the synthesis of industrially and pharmaceutically crucial chemicals, contributing to the development of new materials with potential applications in electronics, photonics, and more .

Industrial Fields

The versatility of 1H-pyrazol-4-ol hydrochloride extends to various industrial fields, where its derivatives are used as intermediates in the preparation of chemicals for biological, physical-chemical, and industrial applications. This includes the synthesis of dyes, polymers, and other chemicals essential for manufacturing processes .

作用機序

Target of Action

1H-pyrazol-4-ol hydrochloride primarily targets Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These targets play crucial roles in various biological processes. Estrogen receptors are involved in the regulation of various physiological processes, including reproductive development and function, cardiovascular health, bone integrity, cognition, and behavior . Alcohol dehydrogenase 1C is an enzyme involved in the metabolism of alcohols .

Mode of Action

It is known to interact with its targets, leading to changes in their function . For instance, it may modulate the activity of the estrogen receptors and alcohol dehydrogenase 1C, potentially altering their normal functioning .

Biochemical Pathways

Given its targets, it is likely to influence pathways related to estrogen signaling and alcohol metabolism .

Result of Action

Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity, being more active than standard drugs .

Action Environment

The action, efficacy, and stability of 1H-pyrazol-4-ol hydrochloride can be influenced by various environmental factors. These may include the pH of the environment, presence of other substances that can interact with the compound, and temperature . .

特性

IUPAC Name |

1H-pyrazol-4-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O.ClH/c6-3-1-4-5-2-3;/h1-2,6H,(H,4,5);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVCMGIFKRFCPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-pyrazol-4-ol hydrochloride | |

CAS RN |

1803591-08-3 |

Source

|

| Record name | 1H-pyrazol-4-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2892593.png)

![3-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B2892594.png)

![(2E)-2-[(4-bromobenzoyl)hydrazinylidene]-6-methoxychromene-3-carboxamide](/img/structure/B2892605.png)

![N-[cyano(2-fluorophenyl)methyl]-3-[(pyrazin-2-yl)amino]benzamide](/img/structure/B2892606.png)

![2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2892607.png)

![N-[(3-methoxyphenyl)methyl]-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2892611.png)

![N-[(3,4-dimethoxyphenyl)methyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2892612.png)

![3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B2892613.png)